2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide (CNTMA) is a novel compound that has recently been investigated for its potential use in a range of biological and medical applications. This compound is a derivative of thiophene and belongs to the class of heterocyclic compounds. It is an organic compound with a molecular weight of 201.65 g/mol and a melting point of 113-115°C. CNTMA has a low toxicity profile and is a selective inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the transmission of nerve signals in the body.
Scientific Research Applications
Green Chemistry in Drug Discovery
A study by Reddy, Ramana Reddy, and Dubey (2014) focuses on environmentally friendly synthesis of potential analgesic and antipyretic compounds, specifically 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives. The research presents innovative synthetic routes, highlighting the importance of green chemistry principles in drug design and discovery. This aligns with the broader scientific interest in developing sustainable methods for pharmaceutical production, where structurally related compounds to 2-Chloro-N-(1,1-dioxo-tetrahydro-1λ⁶-thiophen-3-yl)-N-methyl-acetamide could potentially play a role (Reddy et al., 2014).
Metabolism of Chloroacetamide Herbicides
Coleman et al. (2000) investigate the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. The study details the metabolic pathways and the role of certain cytochrome P450 isoforms in the metabolism of these compounds. Understanding the metabolic fate of these chemicals is crucial for assessing their environmental impact and potential human health risks. This research provides a foundational understanding of the metabolic processes involving chloroacetamides, which could be applicable to related compounds (Coleman et al., 2000).
Structural and Conformational Analysis
Kataev et al. (2021) conducted a study on the synthesis, structure, and conformational analysis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide. The study utilized techniques such as X-ray analysis, NMR, and IR spectroscopy, combined with computer modeling to understand the conformational behavior of the compound. Such structural and conformational analyses are essential for the design of compounds with specific biological activities or chemical properties (Kataev et al., 2021).
Synthesis and Characterization of Related Compounds
In another study, Jing (2010) explores the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives. The research includes detailed characterization of the structures using 1H NMR, IR, and MS. The study highlights the synthetic pathways and structural intricacies of similar acetamide derivatives, which could provide insights for future research on related chemical entities (Jing, 2010).
properties
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3S/c1-9(7(10)4-8)6-2-3-13(11,12)5-6/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIYHXMVKRVQSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378189 |
Source
|
Record name | 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide | |
CAS RN |
7365-23-3 |
Source
|
Record name | 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.